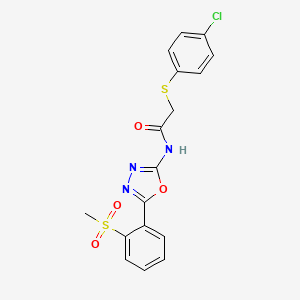

2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

説明

The molecule integrates three critical structural motifs:

- A 1,3,4-oxadiazole ring, which enhances metabolic stability and facilitates π-π stacking interactions with biological targets.

- A 4-chlorophenylthio group, a halogenated substituent known to improve lipophilicity and cellular uptake .

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNPRSNVXSYDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has garnered attention for its potential biological activities, particularly in the context of cancer treatment and COX enzyme inhibition. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 4-chlorophenyl group

- A thio linkage

- An oxadiazole moiety

- A methylsulfonyl group

This unique combination of functional groups contributes to its biological activity.

Research indicates that the compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are crucial in the inflammatory process and are often overexpressed in various cancers. The inhibition of these enzymes can lead to reduced tumor proliferation and improved therapeutic outcomes.

In Vitro Studies

A study published in the Journal of Research in Pharmacy evaluated the antiproliferative effects of this compound against lung cancer cell lines. The results demonstrated significant inhibition of COX-1 and COX-2 activities:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Control | NT | NT |

| This compound | 59.52 | 50.59 |

| Cisplatin | 24.41 | 43.07 |

These findings suggest that the compound exhibits a stronger inhibitory effect on COX enzymes compared to cisplatin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific substituents in enhancing biological activity:

- The 4-chlorophenyl group is essential for effective COX inhibition.

- The presence of the methylsulfonyl group contributes to increased solubility and bioavailability.

Research indicates that modifications to the oxadiazole ring can also influence potency against cancer cell lines .

Case Studies

- Lung Cancer Treatment : In vitro studies showed that this compound significantly inhibited cell growth in A549 lung cancer cells, suggesting its potential as an anti-cancer agent. The mechanism was linked to its ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent tumor growth suppression .

- Antiproliferative Activity : Further investigations revealed that the compound exhibited an IC50 value lower than many known anticancer agents, indicating its promising role in cancer therapy .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

- Electron-Withdrawing Groups (EWGs) : The target compound’s methylsulfonyl group contrasts with the 4-nitrophenyl group in ’s compound 3. Both are EWGs, but the sulfonyl group may improve solubility and target engagement compared to nitro groups .

- Halogen Substituents : The 4-chlorophenylthio group aligns with compound 154 (), where halogenation enhances anticancer activity by promoting hydrophobic interactions with cellular targets .

- Heterocyclic Additions: Analogues like 4d () incorporate phthalazinone moieties, which may confer anti-proliferative effects but increase molecular weight and complexity compared to the target compound’s simpler acetamide chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。